Direct Red 20

Description

Historical Context of Azo Dyes in Industrial Applications

The development of azo dyes represents one of the most significant technological breakthroughs in industrial chemistry, fundamentally transforming textile manufacturing and establishing the foundation for modern synthetic colorant science. The historical trajectory of azo dye development began in 1863 when Martius and Lightfoot first discovered azo chromophores through the coupling of diazonium ions and amines, marking the beginning of a new era in synthetic chemistry. This initial discovery was rapidly followed by Peter Greiss's preparation of Bismarck brown, recognized as the first azo dye, within the same year, demonstrating the immediate commercial potential of this new chemical class.

The industrial significance of azo dyes became fully apparent during the 1880s, when numerous additional compounds such as para red and primuline red were developed and commercialized. This period marked the transition from natural dye sources, which had dominated textile coloration for millennia, to synthetic alternatives that offered superior consistency, availability, and color range. The synthesis of Congo Red in 1884 by N. Bottiger represented a particularly important milestone, as it became the first direct dye, establishing a new category of colorants that could be applied directly to cellulosic fibers without requiring mordants or complex preparatory treatments. Although Congo Red has since been largely replaced by dyes with superior light and acid resistance, its historical importance as the prototype direct dye cannot be overstated.

The rapid expansion of azo dye chemistry during this period was driven by the growing understanding of structure-property relationships in organic colorants. Researchers discovered that the azo group (-N=N-) served as an effective chromophore, while various substituent groups could modify color, solubility, and fiber affinity. This systematic approach to dye design enabled the development of specialized dye classes targeting specific applications and fiber types. The simplest azo dyes typically exhibited yellow coloration, but researchers found that changing the number of chromophores or modifying the backbone structure could produce red, violet, blue, and even black dyes.

The industrial impact of azo dyes extended far beyond textile applications, with these compounds finding uses in printing inks, paints, plastics, and various other commercial products. The development of high-performance azo pigments meeting stringent lightfastness requirements for artwork represented another significant advancement in the field. Today, azo dyes constitute more than half of all commercial dyes, representing approximately 60-70% of global dye production, and their importance continues to grow with expanding applications in high-technology sectors including lasers, nonlinear optical systems, thermal transfer printers, and fuel cells.

| Historical Milestone | Year | Significance |

|---|---|---|

| Discovery of azo chromophores | 1863 | First coupling of diazonium ions and amines by Martius and Lightfoot |

| First azo dye synthesis | 1863 | Bismarck brown prepared by Peter Greiss |

| Development of para red and primuline red | 1880s | Established commercial viability of azo dyes |

| Synthesis of Congo Red | 1884 | First direct dye, enabling direct application to cellulosic fibers |

| Industrial expansion | 1890s-1900s | Large-scale commercial production and diversification |

Position of this compound Within the Direct Dye Classification System

This compound occupies a specific position within the comprehensive classification system that organizes direct dyes according to both chemical structure and application characteristics. Understanding this classification requires examination of the hierarchical organization that distinguishes direct dyes from other colorant classes and further subdivides them based on molecular architecture and performance properties. Direct dyes, as defined by their fundamental characteristics, are anionic dyes possessing substantivity for cellulosic fibers and capable of application from aqueous dye baths containing electrolytes without requiring mordants or complex preparatory treatments.

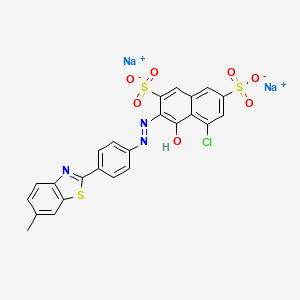

The chemical classification of direct dyes primarily relies on chromophore structure, with the majority belonging to the azo derivative category. Within this framework, this compound is classified as a monoazo compound, characterized by the presence of a single azo linkage (-N=N-) connecting two aromatic ring systems. This structural classification distinguishes it from diazo compounds such as Congo Red, which contains two azo linkages, and triazo compounds like Congo Brown R, which incorporates three such linkages. The monoazo classification of this compound reflects its relatively simple chromophore structure compared to more complex polyazo systems, while still providing effective coloration through the conjugated aromatic system.

Beyond chromophore-based classification, direct dyes are further categorized according to their application behavior and performance characteristics. This functional classification system, based on migration testing and salt control ability, divides direct dyes into three primary classes: Class A (self-leveling), Class B (salt controllable), and Class C (temperature controllable). Each class exhibits distinct dyeing behavior that influences application procedures and final product quality. Class A dyes demonstrate excellent migration properties and high leveling power, allowing for correction of initial uneven distribution through continued boiling. Class B dyes show poor leveling power and require controlled salt addition to achieve proper exhaustion, making uniform initial uptake critical for acceptable results. Class C dyes are not self-leveling and exhibit high sensitivity to salt concentration, necessitating temperature control for proper exhaustion.

The positioning of this compound within this application-based classification system reflects its specific performance characteristics under industrial dyeing conditions. The compound's moderate fastness properties, including acid resistance of 5, alkali resistance of 4-5, and light fastness of 2 according to International Organization for Standardization standards, influence its suitability for particular end-use applications. These performance parameters place this compound within the category of dyes appropriate for applications where moderate fastness requirements are acceptable, such as certain textile products with limited exposure to harsh conditions.

| Classification System | Category | This compound Position | Characteristics |

|---|---|---|---|

| Chemical Structure | Azo derivatives - Monoazo | Single azo linkage | One -N=N- chromophore linking aromatic systems |

| Chromophore Type | Single azo class | Benzothiazole-naphthalene system | Molecular formula C24H14ClN3Na2O7S3 |

| Application Behavior | Based on migration and salt control | Requires specific evaluation | Performance dependent on dyeing conditions |

| Fastness Classification | Moderate performance range | Mixed fastness properties | Acid resistance 5, alkali resistance 4-5, light fastness 2 |

The molecular weight of 634.01 daltons positions this compound within the medium molecular weight range for direct dyes, influencing its diffusion characteristics and penetration into cellulosic fiber structures. This molecular size allows for effective fiber penetration while maintaining sufficient substantivity for adequate exhaustion from the dye bath. The presence of two sulfonate groups provides the necessary water solubility for direct application, while the chlorinated naphthalene system contributes to the specific hue and intensity characteristics that distinguish this compound from other direct red dyes in the same molecular weight range.

Properties

CAS No. |

5850-73-7 |

|---|---|

Molecular Formula |

C24H14ClN3Na2O7S3 |

Molecular Weight |

634 g/mol |

IUPAC Name |

disodium;5-chloro-4-hydroxy-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C24H16ClN3O7S3.2Na/c1-12-2-7-18-19(8-12)36-24(26-18)13-3-5-15(6-4-13)27-28-22-20(38(33,34)35)10-14-9-16(37(30,31)32)11-17(25)21(14)23(22)29;;/h2-11,29H,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |

InChI Key |

SAQDWUFFHMEATC-UHFFFAOYSA-L |

SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)O.[Na+].[Na+] |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)O.[Na+].[Na+] |

Other CAS No. |

5850-73-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogues

Preparation Methods

Diazotization Step

- Starting Materials : Aromatic amines relevant to this compound are dissolved in acidic aqueous media.

- Reagents : Sodium nitrite (NaNO2) is added to the acidic solution at low temperatures (0–5°C) to form the diazonium salt.

- Conditions : The reaction is carefully controlled to maintain low temperature and pH to stabilize the diazonium salt and prevent decomposition.

- Reaction Monitoring : The endpoint is often monitored by chemical tests such as the Congo red test paper or potassium iodide test paper to ensure complete diazotization.

Azo Coupling Step

- Coupling Component : The diazonium salt is reacted with a coupling component, which for this compound is typically an aromatic amine or phenol derivative.

- Reaction Conditions : The coupling reaction is conducted under controlled pH (usually neutral to slightly alkaline) and moderate temperatures (around 40–60°C).

- pH Control : pH is adjusted using buffers or mild bases such as sodium carbonate to optimize coupling efficiency.

- Duration : The reaction time varies but generally lasts 2–3 hours to ensure complete coupling.

Detailed Experimental Procedure (Based on Analogous Direct Red Dye Preparations)

| Step No. | Procedure | Conditions and Reagents | Notes |

|---|---|---|---|

| 1 | Diazotization | Aromatic amine solution + NaNO2, 0–5°C, acidic medium | Maintain temperature and pH strictly |

| 2 | Coupling | Add coupling component, pH 7–8, 40–60°C | Stir for 2–3 hours |

| 3 | Post-reaction pH adjustment | Use sodium carbonate or ethanolamine to stabilize pH | pH maintained around 7–7.5 |

| 4 | Heating | Raise temperature to 90–100°C for 2.5–3 hours | Ensures reaction completion and dye stability |

| 5 | Purification | Salt out with sodium chloride (NaCl) at 20% W/V | Repeated salting out and filtration for purity |

Purification and Isolation

The crude dye solution after coupling is subjected to purification steps to remove impurities and enhance dye quality:

- Salt Out Process : The dye is dissolved in deionized water and filtered to remove insoluble impurities.

- Salting Out : Sodium chloride is added to the filtrate at approximately 20% weight/volume to precipitate the dye.

- Re-dissolution and Re-precipitation : The precipitate is dissolved again in deionized water and salted out repeatedly (typically three cycles) to increase purity.

- Drying : The final precipitate is dried to yield a high-purity this compound dye powder.

Analytical and Reaction Monitoring Techniques

- Errich Reagent Test : Used to monitor the endpoint of reactions involving aromatic amines by forming Schiff bases that produce color changes.

- pH Measurement : Continuous pH monitoring to ensure reaction conditions remain optimal.

- Temperature Control : Critical for both diazotization and coupling steps to maintain reagent stability and reaction rate.

- Spectroscopic Analysis : UV-Vis spectroscopy can be used to monitor dye formation and purity during and after synthesis.

Summary Table of Reaction Parameters for this compound Preparation

| Parameter | Typical Range/Value | Purpose/Effect |

|---|---|---|

| Temperature (Diazotization) | 0–5°C | Stabilizes diazonium salt |

| pH (Diazotization) | Acidic (pH ~1–2) | Required for diazonium salt formation |

| Temperature (Coupling) | 40–60°C | Optimizes coupling reaction rate |

| pH (Coupling) | Neutral to slightly alkaline (7–8) | Enhances coupling efficiency |

| Reaction Time | 2.5–3 hours | Ensures complete coupling and dye formation |

| Salt concentration (Purification) | 20% W/V NaCl | Facilitates dye precipitation and purification |

Research Findings and Considerations

- The synthesis of this compound, like other direct azo dyes, requires precise control of reaction conditions to achieve high yield and purity.

- The diazotization step is sensitive to temperature and pH; improper control can lead to side reactions or decomposition.

- The coupling step pH and temperature significantly influence the color strength and fastness properties of the final dye.

- Multiple purification cycles using sodium chloride salting out are essential to remove unreacted materials and byproducts, improving dye quality.

- The use of ethanolamine and sodium carbonate in post-coupling treatment helps in stabilizing the dye and adjusting pH to the desired range.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.